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Compound of Interest

Compound Name:
2',3'-Dihydro-2'-

hydroxyprotoapigenone

Cat. No.: B12389693 Get Quote

Spectroscopic and Methodological Profile of
Protoapigenone
Disclaimer: Extensive searches for spectroscopic data (NMR, MS) specifically for 2',3'-
Dihydro-2'-hydroxyprotoapigenone did not yield direct results. The following data and

methodologies are for the closely related and extensively studied parent compound,

protoapigenone. This guide provides a comprehensive overview of the spectroscopic

characteristics and analytical methods for protoapigenone, which can serve as a valuable

reference for researchers studying similar flavonoid structures.

Protoapigenone is a rare natural flavonoid characterized by an unusual p-quinol moiety in its B-

ring, which is of significant interest for its cytotoxic activities against various cancer cell lines.

Accurate spectroscopic analysis is crucial for its identification and characterization.

Table 1: ¹H NMR Spectroscopic Data for Protoapigenone
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Proton
Chemical
Shift (δ,
ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Solvent Reference

H-2', H-6' 7.24 d 10.2 pyridine-d₅ [1]

H-3 7.07 s pyridine-d₅ [1]

H-8 6.72 d 2.4 pyridine-d₅ [1]

H-6 6.60 d 2.4 pyridine-d₅ [1]

H-3', H-5' 6.56 d 10.2 pyridine-d₅ [1]

5-OH 13.38 br s pyridine-d₅ [1]

Table 2: ¹³C NMR Spectroscopic Data for
Protoapigenone
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Carbon
Chemical Shift (δ,
ppm)

Solvent Reference

C-4' 185.3 pyridine-d₅ [1]

C-4 176.4 pyridine-d₅ [1]

C-7 164.5 pyridine-d₅ [1]

C-2 164.3 pyridine-d₅ [1]

C-5 161.3 pyridine-d₅ [1]

C-9 160.3 pyridine-d₅ [1]

C-2', C-6' 148.8 pyridine-d₅ [1]

C-3', C-5' 129.4 pyridine-d₅ [1]

C-3 110.9 pyridine-d₅ [1]

C-10 109.8 pyridine-d₅ [1]

C-6 96.9 pyridine-d₅ [1]

C-8 93.4 pyridine-d₅ [1]

C-1' 69.4 pyridine-d₅ [1]

Table 3: Mass Spectrometry Data for Protoapigenone
Ionization Mode Observed m/z Interpretation Reference

ESI- 285 [M-H]⁻ [1]

Experimental Protocols
The characterization of protoapigenone and its analogs involves standardized analytical

techniques. Below are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are essential for the structural elucidation of flavonoids.[2]
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Instrumentation: ¹H NMR spectra can be recorded on instruments such as a Varian Gemini-

2000 200 MHz FT-NMR spectrometer, while ¹³C and 2D NMR spectra are typically acquired

on a more powerful instrument like a Varian Mercury-plus 400 MHz FT-NMR spectrometer.[3]

[4]

Sample Preparation: For analysis, 5–10 mg of the purified flavonoid is typically dissolved in a

deuterated solvent such as DMSO-d₆ or pyridine-d₅ and transferred to an NMR tube.[5]

Data Acquisition: Chemical shifts are reported in parts per million (ppm) downfield from an

internal standard, commonly tetramethylsilane (TMS).[3][4] The residual solvent peak is often

used as a reference.

Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and

fragmentation pattern of compounds.[6]

Instrumentation: Mass spectra can be obtained using a variety of instruments, including a PE

SCIEX API 3000 with a turbo ion spray source, an Agilent-1100 LC/MSD-Trap, or a

Shimadzu LCMS-IT-TOF with an ESI interface.[3][4]

Ionization: Electrospray ionization (ESI) is a common and suitable technique for the analysis

of flavonoids.[6]

Analysis: Tandem mass spectrometry (MS/MS) is frequently employed to aid in the structural

characterization of flavonoids and their derivatives.[7][8] This technique, often coupled with

liquid chromatography (LC), provides valuable information on the fragmentation of the parent

molecule.[7]

Visualizations
Semi-Synthesis of Protoapigenone from Apigenin
The following diagram illustrates the one-step semi-synthesis of protoapigenone from its

precursor, apigenin, through oxidative dearomatization.
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Apigenin ProtoapigenoneOxidative Dearomatization[Bis(trifluoroacetoxy)iodo]benzene
(PIFA)

Reagent

Click to download full resolution via product page

Caption: One-step synthesis of protoapigenone from apigenin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12389693?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12389693?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

